2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, characterized by the presence of two trifluoromethyl groups and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2,4-DI(trifluoromethyl)benzoic acid
- 2-(trifluoromethyl)benzoic acid
Uniqueness
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H4F6O3 |
---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-hydroxy-4,6-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2,16H,(H,17,18) |
InChI Key |
BCZZMBWNMLUVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.